Brivaracetam (alfaR, 4R)-Isomer
Description
Historical Context of Racetam Derivatives and Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A) Ligands
The story of Brivaracetam (B1667798) is deeply rooted in the history of racetam compounds, which have been explored for their cognitive-enhancing properties since the 1970s. nih.gov The journey towards understanding their anticonvulsant effects began with Levetiracetam (B1674943), a derivative discovered in 1992 through screening in animal models of seizures. nih.gov A pivotal moment came with the discovery that Levetiracetam binds to a specific site in the brain, which was later identified as the synaptic vesicle glycoprotein 2A (SV2A). nih.govnih.govportlandpress.com SV2A is an integral protein found in the membranes of synaptic vesicles and is involved in the regulation of neurotransmitter release. patsnap.comresearchgate.net
This discovery of SV2A as a molecular target was a breakthrough, providing a clear direction for the rational design of new antiepileptic drugs. nih.govnih.gov The strong correlation between the anticonvulsant potency of racetam compounds in animal models and their binding affinity for SV2A solidified its importance as a therapeutic target. researchgate.net Further evidence came from studies showing that the anticonvulsant activity of Levetiracetam is diminished in animals lacking the SV2A protein. researchgate.net This historical context set the stage for a focused drug discovery program aimed at developing novel SV2A ligands with improved properties. nih.govresearchgate.net
Rationale for the Discovery and Development of Brivaracetam ((alfaR, 4R)-Isomer)
The development of Brivaracetam was driven by the desire to create a more potent and selective SV2A ligand than Levetiracetam. nih.govnih.gov While Levetiracetam proved to be an effective antiepileptic drug, it exhibited only moderate affinity for SV2A. nih.govneurology.org This led to the hypothesis that a compound with a higher affinity for SV2A could offer enhanced anticonvulsant efficacy. nih.gov A large-scale drug discovery program was initiated to screen thousands of compounds for their binding affinity to SV2A. researchgate.net
This extensive screening effort led to the identification of Brivaracetam, the 4-n-propyl analogue of Levetiracetam, which demonstrated a significantly greater binding affinity for SV2A. nih.govresearchgate.net The rationale was that this increased affinity and selectivity could translate into a more potent and potentially faster-acting antiepileptic agent with a broader spectrum of activity in preclinical models. nih.govnih.govresearchgate.net The development of Brivaracetam is a prime example of a rational drug discovery success story, where the optimization of pharmacodynamic activity at a specific molecular target led to a clinically effective medication. nih.gov
Overview of Brivaracetam as a Selective SV2A Ligand in Preclinical Research
Preclinical studies have consistently demonstrated that Brivaracetam is a highly selective and potent SV2A ligand. nih.govnih.gov It exhibits a binding affinity for SV2A that is approximately 15 to 30 times higher than that of Levetiracetam. researchgate.netnih.gov This high affinity is a key characteristic that distinguishes Brivaracetam and is believed to be a primary contributor to its potent anticonvulsant effects observed in various animal models of epilepsy. nih.govresearchgate.net
Brivaracetam's interaction with SV2A is not only of high affinity but also appears to be distinct from that of Levetiracetam. nih.gov Studies using allosteric modulators of SV2A suggest that Brivaracetam and Levetiracetam may bind to different sites or stabilize different conformational states of the protein. neurology.orgnih.gov This differential interaction might explain some of the pharmacological differences observed between the two compounds in preclinical settings. nih.gov
Furthermore, Brivaracetam's higher lipophilicity compared to Levetiracetam contributes to its rapid penetration of the brain. nih.govnih.gov Preclinical data, including in vitro permeation studies and in vivo measurements in rodents, have shown that Brivaracetam enters the brain more quickly than Levetiracetam, which correlates with a faster onset of anticonvulsant activity in animal models. nih.govresearchgate.net This rapid brain entry and subsequent occupancy of SV2A are considered significant preclinical attributes of Brivaracetam. nih.govnih.gov
Preclinical Research Findings on Brivaracetam's SV2A Binding and Permeability
| Parameter | Brivaracetam | Levetiracetam | Reference |
| SV2A Binding Affinity | 15- to 30-fold higher | Moderate | researchgate.netnih.gov |
| Brain Permeability | High, rapid entry | Slower entry | nih.govnih.gov |
| Onset of Action (in audiogenic seizure mice) | Fast | Slower | nih.gov |
Comparative Binding Characteristics of Brivaracetam and Levetiracetam to Human SV2A
| Compound | Apparent Binding Site | Effect of Allosteric Modulator on Affinity (Kd) | Effect of Allosteric Modulator on Max Binding Sites (Bmax) | Reference |
| Brivaracetam | Single | 10-fold increase | 1.3-fold increase | neurology.org |
| Levetiracetam | Single | 2-3-fold increase | 2-fold increase | neurology.org |
Properties
CAS No. |
357337-00-9 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Considerations
Advanced Methodologies for (αR, 4R)-Isomer Synthesis
The synthesis of the enantiomerically pure (αR, 4R)-isomer of Brivaracetam (B1667798) is a key challenge, and several advanced methodologies have been developed to achieve this with high stereoselectivity. These can be broadly categorized into enzymatic resolution, chiral pool synthesis, and asymmetric synthesis routes.
Enzymatic Resolution Approaches
Enzymatic resolution has emerged as a powerful tool for obtaining chiral intermediates with high optical purity under mild reaction conditions. This approach leverages the stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers.
One notable chemoenzymatic synthesis focuses on the preparation of the key intermediate, (3R)-3-propylbutyrolactone. nih.gov This method utilizes a lipase-catalyzed irreversible transesterification of a suitable 2-substituted primary alcohol. Specifically, Pseudomonas fluorescens lipase (B570770) (PFL) has been successfully employed for the resolution of (2R,S)-2-benzyl-1-pentanol. nih.gov The resulting (2R)-alcohol is then transformed into the desired (3R)-3-propylbutyrolactone, a crucial precursor for the (4R)-propylpyrrolidin-2-one ring of Brivaracetam. nih.gov
Another biocatalytic route introduces the stereochemistry at the 4-position of the pyrrolidinone ring through the resolution of (rac)-methyl 2-propylsuccinate 4-tert-butyl ester. researchgate.net In this process, proteases B and C from Bacillus subtilis are used to selectively hydrolyze the racemate, affording the (R)-2-propylsuccinic acid 4-tert-butyl ester with a high enantiomeric excess (ee) of 97% and a yield of 42%. nih.gov
A further enzymatic approach involves the hydrolysis of a racemic 2-cyanomethyl valeric acid derivative using porcine pancreatic lipase to stereospecifically obtain optically pure R-2-cyanomethyl valeric acid, which is then used to construct the chiral lactam ring of Brivaracetam. google.com
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Pseudomonas fluorescens lipase (PFL) | (2R,S)-2-benzyl-1-pentanol | (2R)-2-benzyl-1-pentanol | High (unspecified) | nih.gov |
| Proteases B and C (Bacillus subtilis) | (rac)-methyl 2-propylsuccinate 4-tert-butyl ester | (R)-2-propylsuccinic acid 4-tert-butyl ester | 97% | nih.gov |
| Porcine pancreatic lipase | Racemic 2-cyanomethyl valeric acid derivative | R-2-cyanomethyl valeric acid | High (unspecified) | google.com |
Chiral Pool Synthesis Strategies
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to introduce the desired stereochemistry into the target molecule. This strategy avoids the need for a resolution step or an asymmetric catalyst, often leading to more efficient and cost-effective syntheses.
A common precursor in the synthesis of Brivaracetam is (S)-2-aminobutanamide, which provides the (S)-configuration at the 2-position of the butanamide side chain. nih.gov The synthesis of the key (4R)-4-propylpyrrolidin-2-one intermediate often starts from a different chiral precursor.
For instance, (R)-epichlorohydrin, a commercially available chiral building block, has been utilized in the synthesis of Brivaracetam. nih.govacs.org The synthesis involves the condensation of diphenyl malonate with (R)-epichlorohydrin to form a bicyclic intermediate. Subsequent reaction with a Grignard reagent introduces the propyl group. acs.org
Another approach employs (R)-3-(methoxycarbonyl)hexanoic acid as the starting material to minimize racemization and enhance chemical purity. nih.gov This chiral acid is converted to the key intermediate (R)-4-propyldihydrofuran-2(3H)-one through reduction and subsequent cyclization. nih.gov
Chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, also fall under this category. The use of (S)-4-benzyloxazolidin-2-one has been reported for the stereocontrolled synthesis of a key intermediate. nih.gov The chiral auxiliary is later removed after establishing the desired stereocenter. researchgate.net
| Chiral Starting Material/Auxiliary | Key Intermediate | Reference |
| (S)-2-aminobutanamide | (2S)-butanamide side chain | nih.gov |
| (R)-epichlorohydrin | (4R)-4-propylpyrrolidin-2-one | nih.govacs.org |
| (R)-3-(methoxycarbonyl)hexanoic acid | (R)-4-propyldihydrofuran-2(3H)-one | nih.gov |
| (S)-4-benzyloxazolidin-2-one | Stereocontrolled intermediate | nih.govresearchgate.net |
Asymmetric Synthesis Routes
Asymmetric synthesis aims to create the desired stereoisomer directly from achiral or racemic starting materials using a chiral catalyst or reagent. These methods are often highly efficient and can provide excellent enantioselectivity.
An innovative approach to the synthesis of Brivaracetam involves an enantioselective photochemical Giese addition. nih.govacs.org This key step is promoted by visible light and a chiral bifunctional photocatalyst, Δ-RhS, to establish the stereocenter of an intermediate that is then converted to Brivaracetam with a high diastereoisomeric and enantiomeric ratio (>99:1 er). nih.gov
Furthermore, strategies involving the desymmetrization of a prochiral starting material followed by a resolution step have been developed. For example, the synthesis can start with 3-propylpentanedioic acid, which undergoes desymmetrization and chiral resolution to yield an enantiopure intermediate that is subsequently converted to Brivaracetam. nih.gov
Enantiomeric Purity and Control in Brivaracetam Synthesis
The therapeutic efficacy of Brivaracetam is critically dependent on its specific (αR, 4R)-stereochemistry. Therefore, stringent control and accurate analysis of its enantiomeric purity are paramount throughout the manufacturing process. The synthesis of Brivaracetam can potentially yield a mixture of four stereoisomers, making the separation and quantification of the desired isomer and the rejection of the unwanted ones a crucial aspect of quality control.
Chiral High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for the determination of the enantiomeric purity of Brivaracetam and its intermediates. nih.gov Various chiral stationary phases (CSPs) have been developed and utilized for the effective separation of the different stereoisomers.
Key Chiral HPLC Methodologies:
| Chiral Stationary Phase | Mobile Phase Composition | Detection Wavelength | Reference |
| Chiralpak IG | Methanol: Acetonitrile (B52724): Trifluoroacetic acid (90:10:0.1) | 210 nm | Not specified |
| CHIRALPAK IG-U | Acetonitrile: 10 mM Ammonium (B1175870) bicarbonate (40:60 v/v) | 212 nm | Not specified |
| Chiralcel IG-3 | n-Hexane: Ethanol (90:10) | 278 nm | nih.gov |
These methods allow for the accurate quantification of the desired (αR, 4R)-isomer and the detection of even trace amounts of the other stereoisomers. The control of enantiomeric purity is achieved through the careful selection of the synthetic route. As discussed in the previous sections, employing enzymatic resolution, chiral pool synthesis, or asymmetric synthesis with high enantioselectivity are key strategies to ensure the final product has the required high optical purity. In some synthetic routes, a final purification step using preparative chiral HPLC is necessary to remove any remaining undesired stereoisomers. nih.gov
Derivatization Strategies for Analog Development and Structure-Activity Relationship (SAR) Studies
The development of Brivaracetam was a result of a rational drug discovery program aimed at identifying potent ligands for the synaptic vesicle protein 2A (SV2A). researchgate.net Brivaracetam itself is an n-propyl analog of Levetiracetam (B1674943), and its discovery highlights the importance of derivatization in optimizing the pharmacological properties of a lead compound. nih.govnih.gov
The key structural difference between Brivaracetam and Levetiracetam is the presence of an n-propyl group at the 4-position of the pyrrolidinone ring. nih.gov This modification resulted in a significant increase in binding affinity for SV2A, with Brivaracetam exhibiting a 15- to 30-fold higher affinity than Levetiracetam. researchgate.netnih.gov This demonstrates a clear structure-activity relationship where the introduction of the n-propyl group enhances the interaction with the target protein.
The SAR studies that led to the discovery of Brivaracetam involved the synthesis and screening of a large number of analogs with modifications at various positions of the Levetiracetam scaffold. The focus was on optimizing the binding affinity to SV2A. The selection of the n-propyl group was a result of this extensive screening process, which identified it as a key substituent for enhanced potency. nih.gov
Further derivatization strategies for analog development could involve modifications to:
The n-propyl group: Exploring other alkyl or functionalized chains at the 4-position of the pyrrolidinone ring could lead to analogs with altered affinity, selectivity, or pharmacokinetic properties.
The butanamide side chain: Alterations to the side chain, including the length of the alkyl group or the nature of the amide, could impact the drug's metabolic stability and potency.
These derivatization efforts, coupled with detailed SAR studies, are crucial for the discovery of new antiepileptic drugs with improved efficacy and safety profiles.
Molecular and Cellular Pharmacology of Brivaracetam
Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A) Binding Kinetics and Selectivity
The interaction between brivaracetam (B1667798) and SV2A is characterized by its high affinity, selectivity, and specific kinetic properties that differentiate it from other SV2A ligands.
High Affinity and Reversibility of SV2A Binding
Brivaracetam demonstrates a high affinity and selective binding to SV2A. nih.govnih.gov In vitro binding experiments using radiolabeled brivaracetam ([³H]ucb 34714) have shown that it binds reversibly to a uniform population of sites in the brains of rats and humans, as well as to human SV2A expressed in cell lines. nih.gov The binding is highly specific to SV2A, as no significant binding is observed in the brains of mice lacking the SV2A protein (SV2A-/- knock-out mice). nih.gov This high affinity is a key characteristic that contributes to its potency.
Comparative Binding Kinetics with Levetiracetam (B1674943) (LEV) to SV2A
When compared to levetiracetam, brivaracetam exhibits a significantly higher binding affinity for SV2A, with reports indicating a 15- to 30-fold greater affinity. nih.govresearchgate.net This difference in affinity is a primary distinction between the two molecules. nih.govresearchgate.net Furthermore, studies utilizing an allosteric modulator of SV2A have revealed differential effects on the binding of brivaracetam and levetiracetam, suggesting that they may interact with different binding sites or stabilize different conformational states of the SV2A protein. nih.govneurology.org For instance, the modulator was found to primarily increase the affinity of brivaracetam for SV2A, whereas for levetiracetam, it predominantly increased the apparent number of binding sites. nih.gov This suggests a more nuanced interaction than simple competition for the same binding site.
Table 1: Comparative Binding Affinity for SV2A
| Compound | Reported Affinity vs. Levetiracetam |
|---|---|
| Brivaracetam | 15- to 30-fold higher |
| Levetiracetam | Baseline |
SV2A Occupancy in Preclinical Models
The high affinity of brivaracetam for SV2A translates to significant target occupancy in the brain. Preclinical studies in rodent models of epilepsy have shown a strong correlation between the dose of brivaracetam, the level of SV2A occupancy in the brain, and the resulting anticonvulsant activity. nih.gov Predictions based on its affinity and pharmacokinetic properties suggest that at therapeutically relevant doses, brivaracetam is expected to occupy more than 80% of SV2A in the human brain. researchgate.net Furthermore, positron emission tomography (PET) imaging studies in non-human primates have demonstrated that brivaracetam achieves brain SV2A occupancy more rapidly than levetiracetam. nih.govaesnet.org This faster entry into the brain and subsequent target engagement may contribute to its rapid onset of action observed in preclinical models. nih.gov
Differential Interaction with SV2A Conformational States
Evidence suggests that brivaracetam and levetiracetam interact differently with the various conformational states of the SV2A protein. nih.govresearchgate.net The use of an SV2A allosteric modulator has been instrumental in revealing these differences. The modulator's ability to differentially affect the binding of the two drugs points towards the possibility that they either bind to distinct sites or, more likely, interact with and stabilize different conformations of the SV2A protein. nih.govneurology.org Further research involving site-directed mutagenesis of the SV2A protein has identified specific amino acid residues that, when altered, have a differential impact on the binding modulation of brivaracetam and levetiracetam. sci-hub.senih.gov These findings support the hypothesis that while their binding sites are closely related, their mode of interaction with the SV2A protein is distinct. nih.gov
Downstream Cellular Effects on Neurotransmitter Release
The binding of brivaracetam to SV2A leads to a modulation of synaptic function, primarily by affecting the process of neurotransmitter release.
Modulation of Synaptic Vesicle Exocytosis and Release
Brivaracetam's interaction with SV2A results in a modulation of synaptic vesicle exocytosis, the process by which these vesicles fuse with the presynaptic membrane to release their neurotransmitter content. nih.gov Studies have shown that brivaracetam can decrease synaptic transmission in a manner that is dependent on time, stimulation frequency, and concentration. aesnet.org By binding to SV2A, it is thought to slow down the recycling of synaptic vesicles, thereby reducing the availability of vesicles for release during periods of high neuronal activity. researchgate.net This modulation of neurotransmitter release is considered a key mechanism underlying its anticonvulsant effects. nih.gov Research has also indicated that brivaracetam treatment can alleviate the abnormal phosphorylation of SNAP-25, a protein involved in vesicle exocytosis, suggesting a direct impact on the machinery of neurotransmitter release. nih.gov Additionally, some studies propose that brivaracetam may prevent astroglial l-glutamate release, which is associated with hemichannels, through its modulation of SV2A. nih.gov
Impact on Synaptic Depression During High-Frequency Stimulation
Brivaracetam has been shown to enhance short-term synaptic depression in response to high-frequency stimulation. nih.gov In studies using rat hippocampal slices, incubation with brivaracetam led to a greater decrease in the relative CA1 field excitatory postsynaptic potentials (fEPSPs) during a high-frequency train of stimuli compared to control slices. nih.gov This effect was both frequency- and concentration-dependent, with brivaracetam being approximately 100-fold more potent than levetiracetam. nih.gov The degree of synaptic depression was also dependent on the duration of incubation with the drug. nih.gov
This augmentation of short-term depression is attributed to brivaracetam's entry into recycling synaptic vesicles, which in turn slows down synaptic vesicle mobilization. nih.gov This mechanism suggests that brivaracetam modifies the function of the synaptic vesicle protein SV2A to limit synaptic transmission and epileptic activity. nih.gov In rodent models of epileptic seizures, while short-term synaptic potentiation was observed in both pilocarpine (B147212) and high potassium models, treatment with brivaracetam decreased this potentiation. nih.gov
The table below summarizes the key findings on the impact of brivaracetam on synaptic depression during high-frequency stimulation.
| Parameter | Observation | Reference |
| Effect on fEPSPs | Decreased during high-frequency stimulation | nih.gov |
| Potency vs. Levetiracetam | ~100-fold more potent | nih.gov |
| Dependency | Frequency, concentration, and incubation time | nih.gov |
| Mechanism | Enters recycling synaptic vesicles, slowing their mobilization | nih.gov |
| Effect in Seizure Models | Decreased short-term synaptic potentiation | nih.gov |
Influence on Presynaptic Calcium Accumulation
The precise influence of brivaracetam on presynaptic calcium accumulation is not extensively detailed in the provided search results. While its primary mechanism involves binding to SV2A, which is involved in the calcium-dependent release of neurotransmitters, the direct impact on calcium accumulation itself is not a primary focus of the available literature. Some studies note that unlike levetiracetam, brivaracetam does not inhibit high-voltage-gated calcium channels. nih.gov
Interaction with Ion Channels and Neuronal Excitability
Modulatory Effects on Voltage-Gated Sodium Channels in Preclinical Studies
Preclinical studies have yielded mixed findings regarding brivaracetam's effects on voltage-gated sodium channels (VGSCs). Some studies have reported that brivaracetam inhibits neuronal voltage-gated sodium channels, acting as a partial antagonist. nih.govresearchgate.net In primary cortical cultures, brivaracetam has been shown to inhibit VGSCs. nih.gov Specifically, it was found to reduce the voltage-gated sodium current (INa) in N1E-115 neuroblastoma cells and primary cortical neurons by modulating the fast-inactivated state of the channels. nih.govnih.gov
However, other studies indicate a lack of significant effect. sgul.ac.uk For instance, brivaracetam did not affect INa in CA1 neurons from adult mouse hippocampal slices. nih.govnih.gov This discrepancy suggests that the modulatory effects of brivaracetam on VGSCs may be cell-type specific. sgul.ac.uknih.gov The lack of effect on sustained repetitive firing in neurons further suggests that the inhibition of VGSC currents may not be a primary contributor to its antiepileptic properties. nih.govnih.gov
The table below presents a summary of the varied preclinical findings on brivaracetam's interaction with voltage-gated sodium channels.
| Cell Type | Effect on INa | Reference |
| N1E-115 Neuroblastoma Cells | Reduced by ~30% | nih.govnih.gov |
| Primary Rat Cortical Neurons | Reduced by ~21% | nih.govnih.gov |
| Adult Mouse CA1 Neurons | No effect | nih.govnih.gov |
Absence of Significant Effects on High-Voltage-Gated Calcium Channels and AMPA Receptors
In contrast to some other antiepileptic drugs, brivaracetam does not appear to have a significant direct effect on high-voltage-gated calcium channels or AMPA receptors. nih.govsgul.ac.uknih.gov This differentiates it from levetiracetam, which has been shown to inhibit high-voltage Ca2+ channels and AMPA receptors. nih.gov This lack of interaction with these channels and receptors further emphasizes the selectivity of brivaracetam's mechanism of action, primarily targeting the SV2A protein. sgul.ac.uknih.gov
Impact on Recovery from Fast Inactivation of Sodium Channels
Brivaracetam has been demonstrated to impact the recovery from fast inactivation of sodium channels. researchgate.netnih.gov Studies on primary cortical cultures have shown that brivaracetam significantly slows the time course of recovery from fast inactivation. researchgate.net This effect could potentially reduce the availability of sodium channels during high-frequency repetitive firing, a characteristic of seizure activity. researchgate.net Furthermore, brivaracetam shifts the voltage dependence of inactivation to more hyperpolarized potentials. nih.gov This modulation of the inactivated state of the channels is a mechanism shared with some classical antiepileptic drugs. nih.gov
Structure-Activity Relationship (SAR) and Ligand Binding Site (LBS) Studies
The development and high affinity of Brivaracetam for its target are rooted in extensive structure-activity relationship (SAR) and ligand binding site (LBS) investigations. These studies have been pivotal in elucidating the molecular interactions that govern the compound's pharmacological profile, distinguishing it from its predecessor, Levetiracetam.
Structure-Activity Relationship (SAR)
The core of Brivaracetam's structure is the pyrrolidone acetamide (B32628) scaffold, a feature essential for binding to the synaptic vesicle protein 2A (SV2A). nih.gov A large-scale screening of approximately 12,000 compounds based on this scaffold was conducted to identify ligands with higher affinity and potentially superior efficacy compared to Levetiracetam. researchgate.netnih.gov
A critical structural modification that distinguishes Brivaracetam from Levetiracetam is the introduction of a propyl group at the fourth position of the 2-pyrrolidinone (B116388) ring. nih.gov This addition, combined with the specific stereochemistry—(2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide—is the primary reason for Brivaracetam's significantly enhanced binding affinity for SV2A. nih.gov The (S)-configuration of the α-ethyl side chain and the (R)-configuration at the C-4 position of the pyrrolidone ring are both crucial for this high affinity.
Comparative binding affinity studies have consistently demonstrated that Brivaracetam binds to SV2A with an affinity that is 10 to 30 times greater than that of Levetiracetam. researchgate.netnih.govportlandpress.com This enhanced affinity directly correlates with its increased potency in preclinical models of epilepsy. nih.gov In-silico docking studies have corroborated these experimental findings, showing a binding affinity pattern that aligns with laboratory data for various racetam analogs. nih.gov
Table 1: Comparative Binding Affinities of Racetam Analogs for SV2A
| Compound | pKi | Relative Affinity Pattern |
|---|---|---|
| UCB30889 | >7.1 | Highest |
| Brivaracetam (BRV) | 7.1 | High |
| Seletracetam (SEL) | <7.1 | Moderate |
| Levetiracetam (LEV) | 6.1 | Baseline |
Data sourced from docking studies and experimental binding assays. nih.govnih.gov
Ligand Binding Site (LBS)
The definitive molecular target for Brivaracetam is the synaptic vesicle protein 2A (SV2A), an integral membrane protein found in synaptic vesicles and crucial for normal neurotransmission. portlandpress.comresearchgate.net The specificity of this interaction is confirmed by the absence of Brivaracetam binding in the brains of SV2A knockout mice. portlandpress.com
The binding site for racetam ligands is located within the transmembrane domain of SV2A. nih.govbiorxiv.org Through homology modeling and site-directed mutagenesis studies, researchers have identified several key amino acid residues that are critical for this interaction. Alanine scanning has revealed that mutations in residues such as Phenylalanine-277, Tryptophan-300, Tyrosine-462, Phenylalanine-658, Isoleucine-663, Tryptophan-666, and Aspartic acid-670 significantly affect racetam binding. sci-hub.se Further computational docking studies proposed a consensus binding site involving residues Threonine-456, Serine-665, Tryptophan-666, Aspartic acid-670, and Leucine-689. nih.gov The Tryptophan-666 residue, in particular, is considered vital for the functional effect of SV2A modulation. nih.gov
Recent cryo-electron microscopy (cryo-EM) structures of SV2A in complex with Levetiracetam have provided high-resolution insights into the binding pocket. biorxiv.org These studies confirm that the pyrrolidone-ring and the acetamide group are the core binding elements. biorxiv.org While Brivaracetam binds to this same pocket, its 4R-propyl group is thought to form additional interactions that enhance binding strength, explaining its higher affinity. biorxiv.org
Interestingly, evidence suggests that Brivaracetam and Levetiracetam interact with the SV2A protein in a differential manner, possibly by inducing or stabilizing distinct conformational states of the protein. nih.gov This is supported by mutagenesis studies where mutations at specific residues—namely Lysine-694, Isoleucine-273, and Serine-294—had different effects on the binding modulation of Brivaracetam compared to Levetiracetam, confirming that while their binding sites are closely related, their molecular interactions are not identical. sci-hub.se
Table 2: Key Amino Acid Residues in SV2A Involved in Racetam Binding
| Residue | Location/Role | Study Type |
|---|---|---|
| F277, W300, Y462, F658, I663, V661, D670 | Part of the binding site | Mutagenesis |
| T456, S665, W666, L689 | Proposed consensus binding site | Docking Studies |
| W666 | Vital for function and ligand recognition | Mutagenesis & Docking |
| K694, I273, S294 | Involved in differential binding of BRV vs LEV | Mutagenesis |
Data compiled from mutagenesis and in-silico modeling studies. nih.govsci-hub.se
Preclinical Pharmacodynamics and Efficacy in Animal Models
Anticonvulsant Profile in Diverse Experimental Epilepsy Models
Brivaracetam (B1667798) has been extensively evaluated in numerous animal models that represent different seizure types and epilepsy syndromes. These studies have consistently demonstrated its robust anticonvulsant effects.
In mouse strains genetically susceptible to seizures induced by sound (audiogenic seizures), brivaracetam has shown significant protective effects. nih.gov Specifically, in sound-susceptible mice, brivaracetam effectively suppresses clonic convulsions. nih.gov The median effective dose (ED50) for protecting against audiogenic seizures in these mice has been reported to be 2.4 mg/kg (intraperitoneal, IP). fda.gov In comparison, levetiracetam (B1674943) also offered protection but at a higher ED50 of 30.0 mg/kg (IP). nih.gov This indicates a greater potency for brivaracetam in this model of generalized seizures. nih.govnih.gov Furthermore, brivaracetam demonstrated a complete suppression of seizures in these genetic models. nih.gov
Brivaracetam has been shown to be effective in models where seizures are induced by chemical convulsants. In the pentylenetetrazole (PTZ) seizure model in mice, which is used to screen for drugs effective against generalized seizures, brivaracetam provided protection against clonic convulsions. nih.govnih.govyoutube.com The reported ED50 in this model is 30.0 mg/kg (IP). nih.gov The PTZ-induced kindling model, which mimics the progressive development of seizure susceptibility seen in epilepsy, has also been used to evaluate brivaracetam. nih.govnih.gov In this model, brivaracetam alone was able to delay the kindling process. nih.govacs.org
The 6-Hz seizure model in mice is considered a model of therapy-resistant partial seizures. frontiersin.org Brivaracetam has demonstrated potent activity in this model, with an ED50 of 4.4 mg/kg (IP) for protecting against seizures. nih.gov In fully 6-Hz kindled mice, brivaracetam was effective against both partial and secondarily generalized seizures. nih.gov
Kindling is a phenomenon where repeated application of a sub-convulsive stimulus eventually leads to the development of full-blown seizures, modeling epileptogenesis. Brivaracetam has shown potent anti-kindling effects in various models.
In the corneal kindling model in mice, a model of secondarily generalized partial seizures, brivaracetam demonstrated strong protective effects. nih.govnih.gov Pretreatment with brivaracetam during the kindling process significantly inhibited its development. nih.gov In fully kindled mice, brivaracetam effectively suppressed secondarily generalized seizures. nih.gov
In the amygdala kindling model in rats, which is a model of temporal lobe epilepsy, brivaracetam has also been shown to be effective. nih.gov It significantly suppressed the severity of motor seizures. nih.gov In phenytoin-resistant amygdala-kindled rats, brivaracetam demonstrated dose-dependent efficacy. nih.gov
The pentylenetetrazole (PTZ) kindling model involves the repeated administration of subconvulsive doses of PTZ, leading to increased seizure susceptibility. nih.gov Studies have shown that brivaracetam can delay the kindling process in this model. nih.govacs.org
Status epilepticus (SE) is a life-threatening condition characterized by prolonged seizures. Brivaracetam has demonstrated potent anticonvulsant effects in animal models of self-sustaining status epilepticus (SSSE). nih.gov In a rat model of SE induced by perforant path stimulation, brivaracetam was effective in terminating seizure activity. researchgate.net These findings suggest a potential role for brivaracetam in the management of acute, prolonged seizures. researchgate.net
Comparative Efficacy and Potency with Levetiracetam in Preclinical Studies
A significant body of preclinical research has compared the efficacy and potency of brivaracetam with its predecessor, levetiracetam. A key differentiator between the two compounds is their binding affinity for SV2A, with brivaracetam exhibiting a 15- to 30-fold higher affinity than levetiracetam. nih.govnih.govoccams.com This higher affinity generally translates to greater potency in animal models.
In audiogenic seizure-susceptible mice, brivaracetam was found to be more potent than levetiracetam in protecting against clonic convulsions. nih.govnih.gov Similarly, in the 6-Hz seizure model, brivaracetam showed higher potency than levetiracetam. nih.gov In models of focal epilepsy, such as the cornea-kindled mouse and hippocampus-kindled rat, brivaracetam provided more potent protection against secondarily generalized seizures compared to levetiracetam. nih.gov
In drug-resistant models, such as amygdala-kindled mice, brivaracetam appeared more effective than levetiracetam in suppressing seizure severity. nih.gov While levetiracetam provided limited protection, brivaracetam dose-dependently reduced seizure severity, with near-complete suppression at higher doses. nih.gov Furthermore, in the kainic acid model of temporal lobe epilepsy, brivaracetam was reported to be 6 to 12 times more potent than levetiracetam in various measures of anticonvulsant activity. daneshyari.com
The table below summarizes the comparative potency of brivaracetam and levetiracetam in various preclinical models.
| Animal Model | Seizure Type | Brivaracetam ED₅₀ (mg/kg, IP) | Levetiracetam ED₅₀ (mg/kg, IP) |
| Audiogenic-Susceptible Mice | Clonic Convulsions | 2.4 nih.gov | 30.0 nih.gov |
| Pentylenetetrazole (Mice) | Clonic Convulsions | 30.0 nih.gov | >540.0 nih.gov |
| 6-Hz Seizures (Mice) | Partial Seizures | 4.4 nih.gov | 19.2 nih.gov |
| Corneally Kindled Mice | Secondarily Generalized | 1.2 nih.gov | 7.3 nih.gov |
ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.
Dose-Response Relationships in Preclinical Efficacy Models
Preclinical studies have established clear dose-response relationships for the anticonvulsant effects of brivaracetam. In various animal models, increasing doses of brivaracetam have been shown to lead to a greater reduction in seizure frequency and severity.
For instance, in the amygdala-kindled rat model, brivaracetam demonstrated a dose-dependent reduction in seizure severity. nih.gov In a study investigating the effects of brivaracetam on spatial learning and memory in both normal and amygdala-kindled rats, doses of 2.1, 6.8, and 21.0 mg/kg were used, which were shown to have marked anticonvulsant effects in kindled rats. nih.gov
In the pentylenetetrazole-induced kindling model in mice, the impact of brivaracetam was investigated at doses of 10 and 20 mg/kg. nih.govacs.org These studies showed that brivaracetam alone delayed the kindling process in a dose-dependent manner. nih.gov
The table below provides the median effective dose (ED50) of brivaracetam in several preclinical models, illustrating the dose-dependent efficacy.
| Animal Model | Route of Administration | ED₅₀ (mg/kg) |
| Audiogenic Seizures (Sound-Susceptible Mouse) | IP | 2.4 fda.gov |
| Corneally-Kindled Seizures (NMRI Mouse) | IP | 1.2 fda.gov |
| Fully 6-Hz Seizures (NMRI Mouse) | IP | 62 fda.gov |
| Spontaneous Spike and Wave Discharges (GAERS Rat) | IP | 2.6 fda.gov |
IP: Intraperitoneal; GAERS: Genetic Absence Epilepsy Rats from Strasbourg.
Effects on Electrophysiological Parameters in Animal Models
The (alfaR, 4R)-Isomer of Brivaracetam has been shown to modulate neuronal excitability through various mechanisms, extending beyond its primary action at SV2A. Studies using patch-clamp techniques on neuronal cell lines have revealed a complex interaction with several key ion channels that govern neuronal firing. mdpi.comnih.gov
In vitro studies on rat hippocampal slices demonstrated that Brivaracetam is more potent than Levetiracetam in reducing epileptiform responses. nih.gov Furthermore, investigations into its effects on specific ion currents have provided a deeper understanding of its broad-spectrum anticonvulsant profile. In GH3 pituitary cells and mHippoE-14 hippocampal neurons, Brivaracetam produced a concentration-dependent inhibition of the voltage-gated sodium current (INa). mdpi.comnih.gov This effect is significant as it can reduce the rapid depolarization phase of an action potential, thereby decreasing neuronal hyperexcitability.
Beyond its effects on sodium channels, Brivaracetam also modulates potassium (K+) currents. It has been observed to decrease the delayed-rectifier K+ current (IK(DR)) and the M-type K+ current (IK(M)). nih.gov Concurrently, it increases the open probability of large-conductance Ca2+-activated K+ channels (BK channels). nih.gov The modulation of these various ion channels culminates in a reduction of action potential firing, as demonstrated in simulated hippocampal neuron models. mdpi.comnih.gov
A study on patients undergoing video-EEG monitoring showed that intravenous administration of Brivaracetam led to a significant decrease in seizure frequency and a reduction in interictal activity in a majority of patients. ucb-usa.com
Table 1: Effects of Brivaracetam (alfaR, 4R)-Isomer on Ion Channels in Preclinical Models
| Ion Channel | Cell Line | Effect | Reference |
|---|---|---|---|
| Voltage-gated Sodium (Na+) Current (INa) | mHippoE-14 hippocampal neurons, GH3 cells | Concentration-dependent inhibition | mdpi.comnih.govnih.gov |
| Delayed-rectifier Potassium (K+) Current (IK(DR)) | GH3 cells | Decreased current | nih.gov |
| M-type Potassium (K+) Current (IK(M)) | GH3 cells | Concentration-dependent inhibition | nih.gov |
Antiepileptogenic and Disease-Modifying Properties in Preclinical Models
The potential of a therapeutic agent not just to suppress seizures (anti-ictogenic effect) but to prevent the development of epilepsy (antiepileptogenic effect) or to alter its progression (disease-modifying effect) is of significant interest. The (alfaR, 4R)-Isomer of Brivaracetam has been extensively studied in this context, primarily using kindling models. nih.govnih.gov
In a rapid kindling model using rats of different ages (postnatal day 14 to 60), Brivaracetam demonstrated significant antiepileptogenic properties. nih.gov It dose-dependently increased the number of stimulations required to induce a stage 4-5 seizure in adult (P60) and developing (P21, P28) rats. nih.gov Notably, in P21 and P28 rats, the higher dose almost completely eliminated the occurrence of these severe seizures. nih.gov This suggests an interference with the underlying processes of epileptogenesis.
Further studies in corneally kindled mice have shown that pretreatment with Brivaracetam results in a potent and persistent inhibition of kindling development, an effect superior to that of Levetiracetam. nih.gov This enhanced antiepileptogenic profile may be linked to its higher affinity for SV2A. nih.gov While the antiseizure effects are profound during treatment, it is important to note that upon cessation of the drug, kindling development could still be induced, indicating that the effect may not be permanent. nih.gov
The concept of "disease modification" extends beyond preventing the onset of epilepsy to potentially altering the course of an established epileptic condition. While the antiepileptogenic effects of Brivaracetam are well-documented, evidence for broader disease-modifying properties is still an area of active investigation. nih.gov The ability of Brivaracetam to suppress kindling development at doses devoid of adverse effects points towards a potential to modify the neurobiological changes that lead to a lowered seizure threshold. nih.gov
Table 2: Antiepileptogenic Effects of this compound in Rodent Kindling Models
| Animal Model | Key Finding | Reference |
|---|---|---|
| Rapid kindling in rats (P21, P28, P60) | Dose-dependent increase in the number of stimulations to reach stage 4-5 seizures. | nih.gov |
| Corneal kindling in mice | Potent and persistent inhibition of kindling development; superior to Levetiracetam. | nih.gov |
Preclinical Pharmacokinetics and Metabolism
Absorption and Distribution in Animal Models
A critical attribute for an antiepileptic drug is its ability to rapidly enter the brain to exert its effects. Preclinical studies consistently demonstrate that Brivaracetam (B1667798) has high brain permeability and achieves rapid brain entry. nih.govnih.gov Its higher lipophilicity compared to its predecessor, levetiracetam (B1674943), facilitates faster penetration of the blood-brain barrier. nih.govresearchgate.net
In audiogenic susceptible mice, the rapid entry of Brivaracetam into the brain correlated with a faster onset of anticonvulsant activity when compared to levetiracetam. nih.gov This rapid penetration is a consistent finding across different preclinical models. researchgate.net Physiologically-based pharmacokinetic (PBPK) modeling, using data from rodent studies, predicted that Brivaracetam could distribute to the human brain within minutes. nih.gov This was supported by positron emission tomography (PET) studies in non-human primates, which showed faster occupancy of the synaptic vesicle glycoprotein (B1211001) 2A (SV2A) target by Brivaracetam compared to levetiracetam. nih.govnih.gov In vitro studies using Caco-2 cells, a model for the intestinal barrier, also demonstrated the higher permeability of Brivaracetam. nih.gov
| Parameter | Brivaracetam (BRV) | Levetiracetam (LEV) | Animal Model/System | Key Finding |
|---|---|---|---|---|
| Brain Entry | Faster | Slower | Rodents | BRV's faster entry correlated with a faster onset of action against seizures. nih.gov |
| SV2A Occupancy | Faster | Slower | Non-human primate (PET study) | Demonstrated faster target engagement in the brain for BRV. nih.gov |
| Permeability (in vitro) | Higher | Lower | Caco-2 cells | Confirmed higher intrinsic permeability for BRV. nih.gov |
| Predicted Brain Kinetics (Human) | Distributes in minutes | Distributes in ~1 hour | PBPK modeling | Predicted significantly faster brain distribution for BRV. nih.gov |
The volume of distribution (Vd) provides insight into how a drug distributes throughout the body's tissues. For Brivaracetam, the distribution volume is noted to be slightly lower than or similar to the total volume of body water. nih.govresearchgate.net In rats, tissue distribution studies were conducted following single-dose administration to characterize its spread. nih.gov
Metabolic Pathways and Metabolite Identification in Animals
Brivaracetam undergoes extensive metabolism, with over 90% of the drug being biotransformed into inactive metabolites. researchgate.netnih.gov The primary metabolic routes identified in animal studies, which are consistent with findings in humans, involve hydrolysis and oxidation. researchgate.neteuropa.eunih.gov
The principal metabolic pathway for Brivaracetam is the hydrolysis of its acetamide (B32628) group. nih.govresearchgate.netnih.govnih.gov This reaction is mediated by amidase enzymes and results in the formation of a corresponding carboxylic acid metabolite. researchgate.netnih.govaesnet.org This acid derivative is a major metabolite found in animal models. europa.eu
Secondary to hydrolysis, Brivaracetam is metabolized through oxidation. doi.org The hydroxylation of the n-propyl side chain is a key oxidative pathway. researchgate.netaesnet.org This reaction is primarily mediated by the cytochrome P450 enzyme CYP2C19, leading to the formation of a hydroxy metabolite. nih.govresearchgate.netnih.gov This hydroxy metabolite can then undergo further hydrolysis, or the initial acid metabolite can be hydroxylated (mediated by CYP2C9), both pathways leading to the formation of a hydroxy acid metabolite. nih.govresearchgate.net In dogs, a species-specific mechanism involving the formation of a reactive oxidative metabolite has been observed. fda.gov
| Pathway | Enzyme(s) Involved | Resulting Metabolite |
|---|---|---|
| Hydrolysis of acetamide group | Amidase | Carboxylic acid metabolite |
| Hydroxylation of n-propyl side chain | CYP2C19 (primarily) | Hydroxy metabolite |
| Hydroxylation of carboxylic acid metabolite | CYP2C9 | Hydroxy acid metabolite |
A crucial aspect of the preclinical evaluation is determining the pharmacological activity of a drug's metabolites. For Brivaracetam, the metabolites formed through its primary metabolic pathways are pharmacologically inactive. nih.govresearchgate.netnih.gov The major circulating metabolite was tested in animal models of anticonvulsant activity, such as the audiogenic seizure model in mice, and was found to be inactive. fda.gov
Excretion Routes and Clearance in Preclinical Studies
Preclinical studies in various animal models have established that brivaracetam is primarily eliminated from the body through metabolism, with a smaller fraction excreted unchanged in the urine. tga.gov.aufda.govtga.gov.aunih.gov Following oral or intravenous administration, the majority of the brivaracetam dose is recovered in the urine as metabolites. fda.gov
In mice, rats, dogs, and monkeys, urine was the principal route of elimination, accounting for approximately 73% to 91% of the administered dose. fda.gov The amount of unchanged brivaracetam recovered in the urine was consistently low across these species, indicating extensive metabolic clearance. fda.gov Specifically, the percentage of the dose excreted as the parent drug in urine was 5% in mice, 6% in rats, 4% in dogs, and 0% in monkeys. fda.gov This extensive metabolism results in the formation of pharmacologically inactive metabolites. tga.gov.au
The oral bioavailability of brivaracetam was found to be approximately 100% in rats and dogs, suggesting complete absorption and minimal first-pass metabolism in these species. tga.gov.au However, in Cynomolgus monkeys, the oral bioavailability was less than 10%, which was attributed to a high first-pass metabolism in this particular species rather than poor absorption. tga.gov.au
| Animal Species | Primary Excretion Route | Percentage of Dose Excreted in Urine (Total Radioactivity) | Percentage of Unchanged Brivaracetam in Urine |
|---|---|---|---|
| Mouse | Urine | ~80-88% | 5% |
| Rat | Urine | ~80-84% | 6% |
| Dog | Urine | ~85-91% | 4% |
| Cynomolgus Monkey | Urine | ~73-83% | 0% |
Enzyme Inhibition and Induction Studies (Preclinical/In Vitro)
The potential of brivaracetam and its metabolites to inhibit or induce metabolizing enzymes has been thoroughly evaluated in preclinical and in vitro studies to predict the likelihood of drug-drug interactions.
Enzyme Inhibition:
In vitro studies have demonstrated that brivaracetam has a low potential to inhibit the major cytochrome P450 (CYP) enzymes. europa.eu Brivaracetam did not produce significant inhibition of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4. europa.eu
Brivaracetam was found to be an inhibitor of epoxide hydrolase, which is involved in the metabolism of carbamazepine's active metabolite, carbamazepine-epoxide. The half-maximal inhibitory concentration (IC50) for the in vitro hydrolysis of carbamazepine-epoxide in human hepatocytes was determined to be 8.2 μM. nih.gov
Regarding transporters, in vitro studies concluded that there were no clinically relevant inhibitory effects, with the exception of Organic Anion Transporter 3 (OAT3). Brivaracetam was shown to inhibit OAT3 with an IC50 value that was 42-fold higher than the maximum plasma concentration (Cmax) observed at the highest clinical dose, suggesting a low risk of clinically significant interactions. europa.eu
| Enzyme/Transporter | In Vitro Inhibition Potential | Key Findings |
|---|---|---|
| CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4 | Low | No significant inhibition observed. europa.eu |
| Epoxide Hydrolase | Inhibitor | IC50 of 8.2 μM for inhibition of carbamazepine-epoxide hydrolysis. nih.gov |
| OAT3 | Inhibitor | IC50 is 42 times higher than the Cmax at the highest clinical dose. europa.eu |
Enzyme Induction:
In vitro investigations using human hepatocytes showed that brivaracetam has the potential to induce CYP3A4 and CYP2B6. europa.eueuropa.eu However, in vivo studies did not find evidence of CYP3A4 induction. europa.eu The potential for CYP2B6 induction in vivo has not been fully elucidated, which suggests that brivaracetam may have the capacity to decrease the plasma concentrations of drugs metabolized by this enzyme. europa.eu In vitro, brivaracetam did not induce CYP1A1/2. europa.eu
Preclinical Drug-Drug Interaction Mechanisms
The low potential for brivaracetam to inhibit or induce most major metabolizing enzymes, as demonstrated in preclinical studies, suggests a limited risk of clinically significant pharmacokinetic drug-drug interactions. nih.gov
The primary mechanism for potential interactions involves the influence of other drugs on brivaracetam's metabolism. As brivaracetam is a substrate for CYP2C19, strong inducers of this enzyme can decrease brivaracetam plasma concentrations.
Conversely, brivaracetam's inhibitory effect on epoxide hydrolase presents a mechanism for a specific interaction with carbamazepine. By inhibiting the hydrolysis of the active metabolite, carbamazepine-epoxide, brivaracetam can lead to increased levels of this metabolite. nih.gov
Preclinical data also suggested a potential pharmacodynamic interaction with levetiracetam. Covariate analysis indicated that co-administration of levetiracetam might reduce the fraction of subjects who respond to brivaracetam treatment. europa.eu
Neurobiological and Systems Level Research
Impact on Synaptic Plasticity and Neurotransmitter Homeostasis in Preclinical Settings
Brivaracetam (B1667798) (BRV), a ligand for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), modulates neurotransmitter release, which is a fundamental aspect of synaptic plasticity and homeostasis. nih.gov Its interaction with SV2A is characterized by a higher affinity and selectivity compared to levetiracetam (B1674943), which is thought to contribute to its distinct pharmacological profile. nih.govresearchgate.net The binding of brivaracetam to SV2A is believed to reduce the release of neurotransmitters at the synapse, although the precise downstream mechanisms leading to its antiseizure activity are still under investigation. nih.gov
In preclinical models, brivaracetam has demonstrated a significant impact on neuronal excitability and synaptic function. In vitro studies using rat hippocampal slices, where epileptiform activity was induced, showed that brivaracetam could reduce spontaneous bursts at concentrations where levetiracetam was ineffective. biomedres.us This suggests a potent effect on pathological synaptic activity.
Preclinical studies in various animal models of epilepsy have further elucidated brivaracetam's role in modulating synaptic and network activity. In a corneal kindling model in mice, which represents a model of focal epilepsy, chronic pretreatment with brivaracetam suppressed the development of kindling. biomedres.us Notably, discontinuation of brivaracetam after sustained corneal stimulation resulted in a more pronounced and lasting suppression of the kindling process compared to levetiracetam, suggesting a potential role in modifying long-term synaptic plasticity related to epileptogenesis. biomedres.us
Furthermore, in a rat model of self-sustaining status epilepticus (SSSE), a condition characterized by reverberating limbic circuit activity, brivaracetam demonstrated the ability to reduce the aggregate duration of active seizures. biomedres.us This effect on a model of pharmacoresistant seizures highlights its potent ability to restore homeostasis in a highly pathological network state. biomedres.us The modulation of SV2A by brivaracetam is also associated with the reversal of synaptic dysfunction, as evidenced by its ability to ameliorate the overexpression of SV2A in the hippocampus of epileptic rats, which was linked to depressed long-term potentiation. nih.gov
| Preclinical Model | Key Findings on Synaptic Plasticity and Neurotransmitter Homeostasis | Reference |
| Rat Hippocampal Slices | Reduced spontaneous epileptiform bursts in a drug-resistant model. | biomedres.us |
| Corneal Kindling Mouse Model | Suppressed kindling development and produced a lasting suppression of the kindling process after discontinuation. | biomedres.us |
| Rat Model of Self-Sustaining Status Epilepticus | Reduced the duration of active seizures in a pharmacoresistant model. | biomedres.us |
| Epileptic Rat Hippocampus | Ameliorated SV2A overexpression and reversed synaptic dysfunction associated with depressed long-term potentiation. | nih.gov |
Neuroprotective and Anti-inflammatory Properties in Preclinical Models
Brivaracetam has demonstrated significant neuroprotective and anti-inflammatory effects in various preclinical models of neurological injury. These properties appear to be linked to its ability to mitigate oxidative stress and modulate inflammatory responses in the brain.
In a mouse model of cerebral ischemia/reperfusion (CI/R) injury, administration of brivaracetam was found to provide neuroprotection by reducing brain oxidative stress, inflammation, and acetylcholinesterase activity. nih.gov Specifically, brivaracetam treatment led to a decrease in the oxidative stress marker thiobarbituric acid reactive substances (TBARS) and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov Concurrently, it increased the levels of the antioxidant enzymes glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT), as well as the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov Histopathological analysis of the CA1 subregion of the hippocampus in these mice revealed a significant reduction in chromatolytic and pyknotic (damaged) cells in the brivaracetam-treated groups. nih.gov
The neuroprotective effects of brivaracetam have also been observed in models of status epilepticus. In rats with status epilepticus, brivaracetam treatment was shown to prevent neuronal loss and apoptosis, partly by increasing the expression of the anti-apoptotic marker Bcl-2. nih.gov Furthermore, brivaracetam has exhibited immunomodulatory and anti-inflammatory effects in an animal model of autoimmune encephalomyelitis, where it was shown to be effective against neuroaxonal damage through its potent anti-inflammatory actions. nih.gov This includes the inhibition of microglial activation and T-lymphocyte infiltration in neurons. nih.gov
Studies in neonatal rats have also suggested a favorable neuroprotective profile for brivaracetam. A single exposure to brivaracetam, even at supratherapeutic doses, did not cause an increase in cell death in the developing brain, a contrast to many other antiseizure medications. frontiersin.org
| Preclinical Model | Neuroprotective/Anti-inflammatory Effects | Key Markers Modulated | Reference |
| Cerebral Ischemia/Reperfusion (Mouse) | Reduced oxidative stress and inflammation; decreased neuronal damage. | ↓ TBARS, ↓ TNF-α, ↑ GSH, ↑ SOD, ↑ CAT, ↑ IL-10 | nih.gov |
| Status Epilepticus (Rat) | Prevented neuronal loss and apoptosis. | ↑ Bcl-2 | nih.gov |
| Autoimmune Encephalomyelitis (Animal Model) | Showed immunomodulatory and anti-inflammatory effects; reduced neuroaxonal damage. | ↓ Microglial activation, ↓ T-lymphocyte infiltration | nih.gov |
| Neonatal Rat | Did not induce acute neurotoxicity (cell death). | Not applicable | frontiersin.org |
Effects on Glial Cell Activity and Neuroinflammation in In Vitro and Animal Models
The interaction of brivaracetam with glial cells, key players in neuroinflammation, has been investigated in in vitro models. An in vitro study utilizing an astrocyte-microglia co-culture model provided insights into the compound's effects on glial cell viability and activation under both physiological and inflammatory conditions. nih.govfrontiersin.orgresearchgate.netnih.gov
In this model, primary rat astrocyte co-cultures with a low percentage of microglia (representing "physiological" conditions) and a high percentage of microglia (representing "pathological inflammatory" conditions) were treated with varying concentrations of brivaracetam. researchgate.net The results indicated that at therapeutic concentrations, brivaracetam led to a decrease in resting microglia and an increase in microglial activation under inflammatory conditions. nih.govresearchgate.netnih.gov This suggests a potential mild pro-inflammatory feature of brivaracetam concerning microglia morphology in this specific in vitro setting. nih.govfrontiersin.orgresearchgate.net
Regarding glial cell viability, a high, overdose concentration of brivaracetam was found to significantly reduce the viability of glial cells under physiological conditions, suggesting potential toxic effects at excessive doses. nih.govresearchgate.netnih.gov However, under inflammatory conditions, brivaracetam did not show significant effects on glial cell viability. nih.govfrontiersin.org
The study also examined the effect of brivaracetam on connexin 43 (Cx43), a protein that forms gap junctions and is implicated in glial communication and epilepsy. nih.gov Brivaracetam did not affect the expression of astroglial Cx43. nih.govresearchgate.netnih.gov There was a limited effect on gap-junctional coupling, with a significant increase observed only at a low concentration under physiological conditions. nih.govresearchgate.netnih.gov
It is important to note that this study did not investigate the release of inflammatory cytokines, which is a limitation. nih.gov Further research in animal models is needed to fully understand the impact of brivaracetam on neuroinflammation in a more complex biological system. nih.gov
| In Vitro Model | Brivaracetam Effect | Key Observations | Reference |
| Astrocyte-Microglia Co-culture (Physiological) | Reduced resting microglia. | Increased gap-junctional coupling at low concentration. Reduced glial viability at high overdose concentration. | nih.govresearchgate.netnih.gov |
| Astrocyte-Microglia Co-culture (Inflammatory) | Increased microglial activation. | No significant change in glial cell viability. No effect on astroglial Cx43 expression. | nih.govfrontiersin.orgresearchgate.netnih.gov |
Influence on Brain Connectivity and Network Dynamics (Preclinical Electrophysiology/Imaging)
Brivaracetam's influence on brain connectivity and network dynamics is intrinsically linked to its rapid brain penetration and high affinity for SV2A. Preclinical studies have provided evidence of its ability to quickly engage its target and modulate neural network activity.
Positron emission tomography (PET) studies in non-human primates have demonstrated that brivaracetam achieves faster occupancy of SV2A in the brain compared to levetiracetam. nih.gov Physiologically based pharmacokinetic (PBPK) modeling predicts that following intravenous administration in humans, brivaracetam could distribute to the brain within minutes, a significantly shorter time frame than for levetiracetam. nih.gov This rapid entry into the central nervous system is a critical factor for influencing brain network dynamics, particularly in acute situations. nih.govaesnet.org
In terms of electrophysiological effects, a study assessing the impact of brivaracetam on quantitative electroencephalography (EEG) in patients with drug-resistant focal epilepsy found a reduction in alpha power after six months of treatment. nih.gov While this is a clinical finding, it provides insight into the potential modulatory effects of brivaracetam on brain rhythms, which are a reflection of underlying network dynamics. The study also noted that an increase in theta band power might be a predictor of a poorer response to treatment. nih.gov
In a model of generalized seizures in the genetic non-epilepsy rat from Strasbourg (GAERS), brivaracetam was more effective than levetiracetam at suppressing spike-wave discharges, a hallmark of abnormal network synchrony. biomedres.us Furthermore, in a rat model of post-hypoxic myoclonus, brivaracetam showed higher anti-seizure and anti-myoclonic activity compared to levetiracetam, indicating a potent effect on pathological network hyperexcitability. researchgate.net
| Methodology | Key Findings on Brain Connectivity and Network Dynamics | Model/Species | Reference |
| Positron Emission Tomography (PET) | Faster brain SV2A occupancy compared to levetiracetam. | Non-human primate | nih.gov |
| PBPK Modeling | Predicted rapid brain distribution in humans. | Human (prediction based on preclinical data) | nih.gov |
| Electroencephalography (EEG) | Reduction of alpha power. | Human (clinical study) | nih.gov |
| Electrophysiology | More complete suppression of spike-wave discharges compared to levetiracetam. | GAERS (Genetic Absence Epilepsy Rats from Strasbourg) | biomedres.us |
| Behavioral/Electrophysiological | Higher anti-seizure and anti-myoclonic activity compared to levetiracetam. | Rat model of post-hypoxic myoclonus | researchgate.net |
Behavioral and Cognitive Effects in Non-Epileptic Animal Models
The behavioral and cognitive effects of brivaracetam in non-epileptic animal models have been investigated to understand its potential impact on central nervous system functions beyond seizure control. The findings from these studies suggest that the effects of brivaracetam on memory and anxiety are dose-dependent and can vary based on the duration of administration. nih.gov
In studies using adult male Wistar rats, the impact of brivaracetam on different types of memory was assessed. nih.gov High doses of brivaracetam were found to potentially alter retrieval memory and fear-learning. nih.gov Sub-chronic administration of the drug also led to impairments in retrieval and spatial memory. nih.gov However, chronic administration of brivaracetam did not appear to affect recognition memory. nih.gov In a study using the Morris water maze to evaluate spatial memory, brivaracetam did not alter the latency to find the hidden platform or swimming speed in normal rats, suggesting no detrimental effects on hippocampal-dependent cognitive functions in that context. researchgate.net
Regarding anxiety-like behaviors, studies have yielded mixed results. One study reported that chronic administration of brivaracetam may increase anxiety levels in rats, as measured by the elevated plus maze (EPM). nih.gov In contrast, another study using the EPM test in rats did not find an effect on anxiety levels after a single administration. nih.gov
A review of animal studies concluded that brivaracetam did not worsen cognitive or behavioral performance in rodents. nih.gov In fact, in a mouse model of Alzheimer's disease, brivaracetam was even found to improve spatial memory. nih.govnih.gov It is also noteworthy that in neonatal rats, a single exposure to brivaracetam did not cause cell death, which is a concern with some other antiepileptic drugs that can have long-term behavioral consequences. frontiersin.org
| Behavioral Test | Animal Model | Brivaracetam Administration | Key Findings | Reference |
| Morris Water Maze (Spatial Memory) | Adult Male Wistar Rats | Sub-chronic | Impaired retrieval and spatial memory. | nih.gov |
| Morris Water Maze (Spatial Memory) | Normal Rats | Daily injection | No alteration in latency to find platform or swimming speed. | researchgate.net |
| Passive Avoidance (Fear-Learning) | Adult Male Wistar Rats | High single dose | May alter fear-learning. | nih.gov |
| Novel Object Recognition (Recognition Memory) | Adult Male Wistar Rats | Chronic | Did not affect recognition memory. | nih.gov |
| Elevated Plus Maze (Anxiety) | Adult Male Wistar Rats | Chronic | Increased anxiety levels. | nih.gov |
| Elevated Plus Maze (Anxiety) | Rats | Single dose | Did not affect anxiety levels. | nih.gov |
| Various | Mouse Model of Alzheimer's Disease | Not specified | Improved spatial memory. | nih.govnih.gov |
Analytical Methodologies for Brivaracetam Research
Quantification in Biological Matrices
Accurate quantification of Brivaracetam (B1667798) in complex biological matrices like plasma and brain tissue is fundamental for pharmacokinetic and pharmacodynamic studies. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has emerged as a highly sensitive and robust method for this purpose.
A validated UPLC-MS/MS assay has been successfully used to identify and quantify Brivaracetam in rat plasma. nih.gov This method employs a one-step liquid-liquid extraction for sample preparation, using tert-Butyl methyl ether as the extraction solvent. nih.gov Chromatographic separation is achieved on an Acquity BEH™ C18 column with a gradient mobile phase of acetonitrile (B52724) and 0.1% formic acid in water. nih.gov Detection and quantification are performed using multiple reaction monitoring (MRM), with specific precursor to product ion transitions for Brivaracetam and an internal standard, such as carbamazepine. nih.gov This assay demonstrates linearity over a concentration range of 1.98–2000 ng/mL, with a limit of detection (LOD) of 0.80 ng/mL and a lower limit of quantification (LLOQ) of 1.98 ng/mL. nih.gov
Table 1: UPLC-MS/MS Method Parameters for Brivaracetam Quantification in Rat Plasma
| Parameter | Value |
| Analytical Technique | UPLC-MS/MS |
| Biological Matrix | Rat Plasma |
| Sample Preparation | Liquid-Liquid Extraction (tert-Butyl methyl ether) |
| Column | Acquity BEH™ C18 |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (gradient) |
| Detection | Multiple Reaction Monitoring (MRM) |
| Linearity Range | 1.98–2000 ng/mL |
| LOD | 0.80 ng/mL |
| LLOQ | 1.98 ng/mL |
This table summarizes the key parameters of a validated UPLC-MS/MS method for quantifying Brivaracetam in rat plasma, as detailed in the research. nih.gov
Chiral Analysis Techniques for (αR, 4R)-Isomer Purity
The therapeutic efficacy of Brivaracetam is specific to its (αR, 4R)-Isomer. Therefore, methods to separate and quantify this isomer from its enantiomer and diastereomers are critical for quality control and purity assessment. Reversed-phase high-performance liquid chromatography (RP-HPLC) using a chiral stationary phase is a powerful technique for this application.
A robust RP-chiral HPLC method has been developed to determine the isomers of Brivaracetam. japsonline.com This method successfully separates the (αR, 4R)-Isomer from its enantiomer and two diastereomers. japsonline.comresearchgate.net The separation is achieved on a CHIRALPAK IG-3 column with a mobile phase consisting of 10 mM ammonium (B1175870) bicarbonate buffer and acetonitrile in a 1:1 ratio. japsonline.com The column temperature is maintained at 25°C, and detection is performed at a wavelength of 210 nm. japsonline.com This method has been validated according to ICH guidelines and demonstrates high sensitivity with a limit of quantification (LOQ) of 0.25 µg/ml and a limit of detection (LOD) of 0.08 µg/ml for the isomers. japsonline.com
Table 2: RP-Chiral HPLC Method for Brivaracetam Isomer Separation
| Parameter | Description |
| Technique | Reversed-Phase Chiral High-Performance Liquid Chromatography (RP-Chiral HPLC) |
| Column | CHIRALPAK IG-3 (250 mm × 4.6 mm × 3 µm) |
| Mobile Phase | 10 mM Ammonium Bicarbonate buffer: Acetonitrile (1:1 v/v) |
| Flow Rate | 1 mL/minute |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Elution Order | Enantiomer, Diastereomer-2, Diastereomer-1, Brivaracetam |
This table outlines the optimized conditions for the chiral separation of Brivaracetam and its isomers using RP-HPLC, ensuring the purity of the active (αR, 4R)-Isomer. japsonline.comresearchgate.net
Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment
A comprehensive understanding of Brivaracetam's chemical properties, including its degradation products and process-related impurities, requires the use of advanced analytical techniques. Liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (LC/QTOF-MS) is a powerful tool for the separation, identification, and structural characterization of these substances. nih.gov
Stress testing of Brivaracetam under various conditions (acidic, alkaline, oxidative, and thermal) has revealed its degradation pathways. nih.gov An LC/QTOF-MS method was developed to separate and identify 13 degradation products. nih.gov The structures of these impurities were elucidated using positive electrospray ionization QTOF high-resolution MS and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This research is crucial for ensuring the quality and safety of the drug product by identifying potential impurities that may arise during manufacturing or storage.
Furthermore, a stability-indicating thin-layer chromatographic method has been developed for the determination of Brivaracetam, providing another tool for purity assessment and forced degradation studies. researchgate.net
Radioligand Binding Assay Development and Application for SV2A Research
Radioligand binding assays are indispensable for studying the interaction of Brivaracetam with its molecular target, the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). nih.govnih.gov These assays utilize a radiolabeled form of Brivaracetam, typically [3H]Brivaracetam, to quantify its binding affinity and kinetics to SV2A in various preparations, such as membranes from recombinant cells expressing human SV2A or human brain tissue. nih.govresearchgate.net
Studies using [3H]Brivaracetam have been instrumental in demonstrating its high affinity and selectivity for SV2A. nih.gov These assays have also been used to compare the binding properties of Brivaracetam with other SV2A ligands, like Levetiracetam (B1674943). For instance, the use of an allosteric modulator of SV2A revealed that it increased the binding of [3H]Brivaracetam primarily by increasing its affinity, whereas for [3H]Levetiracetam, the increase was due to a greater number of apparent binding sites. nih.gov This suggests that while both drugs target SV2A, they may interact with it in different ways or at different binding sites. nih.govnih.gov
Theoretical and Computational Studies
Molecular Docking and Dynamics Simulations of Brivaracetam-SV2A Interactions
Brivaracetam (B1667798), an antiepileptic drug, exerts its effects by binding to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). sci-hub.se Computational studies, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the specifics of this interaction. nih.gov
Cryo-electron microscopy and subsequent computational modeling have revealed that brivaracetam occupies the same binding site within SV2A as its predecessor, levetiracetam (B1674943). nih.gov This binding occurs in an outward-open conformation of the SV2A protein. nih.gov The key to brivaracetam's higher affinity—15 to 30 times greater than that of levetiracetam—lies in the additional interactions formed by its propyl group. nih.govnih.gov This group establishes van der Waals contacts with amino acid residues Tyr461 and Ile663 within the SV2A binding pocket, providing a structural explanation for its enhanced binding affinity. nih.gov
Further computational and mutagenesis studies have identified several other amino acid residues as crucial for the binding of racetam-type drugs to SV2A. These include W300, F277, G303, F658, Y462, W666, I663, D670, and V661. sci-hub.se Interestingly, mutations of certain residues, such as K694, I273, and S294, have been shown to differentially affect the binding of brivaracetam and levetiracetam, particularly in the presence of allosteric modulators. sci-hub.se This suggests that while they share a binding site, their precise mode of interaction with SV2A differs. sci-hub.se
Computational Prediction of Pharmacokinetic Parameters (e.g., Brain Penetration)
Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. nih.govresearchgate.net For brivaracetam, PBPK models have been developed to simulate its pharmacokinetic profile in various populations and to predict its high permeability across the blood-brain barrier. nih.govnih.gov
These models incorporate a wealth of in vitro and in vivo data, including physicochemical properties, metabolic pathways, and transporter interactions. researchgate.netresearchgate.net Brivaracetam is primarily metabolized through amidase hydrolysis and, to a lesser extent, by CYP2C19-mediated hydroxylation. nih.govresearchgate.net PBPK models have been successfully used to predict the impact of genetic variations in CYP2C19 on brivaracetam's pharmacokinetics and to simulate drug-drug interactions, for instance with the CYP2C19 inducer rifampin. researchgate.netresearchgate.net
A key finding from PBPK modeling is the prediction of brivaracetam's rapid and extensive brain penetration. nih.govresearchgate.net The models estimate a high permeability surface area product (PS) for brivaracetam, a measure of its ability to cross the blood-brain barrier. nih.govaesnet.org One study predicted a PS of 0.315 ml/min/g for brivaracetam, significantly higher than that of levetiracetam (0.015 ml/min/g). nih.gov This translates to a much faster distribution to the brain, with predictions suggesting that brivaracetam can reach the brain within minutes after intravenous administration, compared to approximately one hour for levetiracetam. nih.gov This rapid brain entry is consistent with its fast onset of action observed in preclinical models. nih.govnih.gov
| Parameter | Predicted Value | Significance |
|---|---|---|
| Permeability Surface Area Product (PS) | 0.315 ml/min/g | High brain permeability |
| Time to Brain Distribution (IV) | A few minutes | Rapid onset of action |
Quantum Chemical Calculations for Conformational Analysis and Reactivity
Quantum chemical calculations offer a theoretical framework to investigate the electronic structure, geometry, and reactivity of molecules like brivaracetam. youtube.comgrafiati.com These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, can provide insights into the conformational preferences and electronic properties that govern its interaction with its biological target and its metabolic fate. grafiati.com
Conformational analysis using quantum chemical methods can help identify the low-energy conformations of the brivaracetam molecule. This is crucial as the three-dimensional shape of the drug determines its fit within the SV2A binding pocket. The pyrrolidinone ring and the n-propyl and butanamide side chains all have degrees of rotational freedom that can be explored computationally to understand the molecule's preferred shapes in different environments.
Furthermore, quantum chemical calculations can be used to predict the reactivity of different parts of the brivaracetam molecule. For instance, by calculating parameters such as electrostatic potential maps and frontier molecular orbital energies (HOMO and LUMO), researchers can identify the regions of the molecule most susceptible to metabolic attack. This information can complement experimental metabolism studies, which have identified the amide group and the propyl side chain as the primary sites of metabolic modification. nih.gov The calculations can help explain why hydrolysis of the amide bond is a major metabolic pathway.
While specific quantum chemical studies focused solely on brivaracetam are not extensively detailed in the provided search results, the principles of these computational methods are widely applied in drug discovery and development to understand and predict the behavior of small molecules. youtube.comgrafiati.com
Future Research Directions and Emerging Concepts
Exploration of Novel SV2A Isoforms and Their Role in Brivaracetam (B1667798) Pharmacology
The current understanding of brivaracetam's mechanism centers on its high-affinity binding to SV2A. nih.govnih.gov Mammals have three SV2 paralogs—SV2A, SV2B, and SV2C—which share approximately 60% sequence homology. nih.gov SV2A is the most widely distributed isoform throughout the brain, and its depletion in mice leads to severe seizures and early death. nih.gov In contrast, SV2B knockout mice appear normal, while SV2C depletion is associated with a Parkinson's-like phenotype. nih.gov
Brivaracetam's predecessor, levetiracetam (B1674943), strictly targets the SV2A isoform. nih.gov While brivaracetam also selectively binds to SV2A with high affinity, further research is needed to fully understand its interaction with SV2B and SV2C. nih.govnih.gov Recent cryo-electron microscopy studies have revealed that while SV2A forms an unusual intertwined dimer, SV2B and SV2C exist predominantly as monomers. nih.gov The high conservation of the binding site across all three isoforms is inconsistent with the strict specificity of levetiracetam for SV2A, suggesting unknown modulation mechanisms in SV2B and SV2C that may also influence brivaracetam's activity. nih.gov Future studies will likely focus on:
Characterizing the binding affinity and functional effects of brivaracetam on SV2B and SV2C.
Investigating whether these isoforms play a role in the differential pharmacological profile of brivaracetam compared to levetiracetam.
Exploring the distribution of SV2C, which is highly restricted to specific brain areas, and its potential as a target for novel therapies. researchgate.net
Mechanistic Research on Differential SV2A Interaction Compared to Levetiracetam
Although both brivaracetam and levetiracetam target SV2A, they interact with the protein in distinct ways, which may account for their different preclinical profiles. sci-hub.se Brivaracetam consistently demonstrates a more potent and complete seizure protection in animal models than levetiracetam. sci-hub.se
Research using an allosteric modulator of SV2A has revealed that it enhances the binding of both drugs through different mechanisms. The modulator primarily increases the binding of brivaracetam by boosting its affinity (a stronger bond), whereas for levetiracetam, the increase is due to a greater number of apparent binding sites. sci-hub.se This suggests that the two drugs may bind to different sites or interact with different conformational states of the SV2A protein. sci-hub.se
Further evidence comes from mutagenesis studies. While mutations of several amino acids in the SV2A binding site affected the binding of both drugs, mutations at three specific amino acids (K694, I273, and S294) eliminated the modulator's effect on levetiracetam binding without impacting its effect on brivaracetam binding. sci-hub.se This confirms that while their binding sites are closely related, their interaction is not identical. sci-hub.se Cryo-electron microscopy has shown that the propyl group on brivaracetam's γ-lactam ring forms additional contacts with amino acids Tyr461 and Ile663, which may explain its higher affinity for SV2A compared to levetiracetam. nih.gov
Future mechanistic research will aim to elucidate the functional consequences of these different binding modes and how they translate to brivaracetam's broader spectrum of activity in preclinical models. nih.gov
Table 1: Differential Interaction of Brivaracetam and Levetiracetam with SV2A
| Aspect of Interaction | Brivaracetam (BRV) | Levetiracetam (LEV) | Reference |
|---|---|---|---|
| Binding Affinity | 15- to 30-fold higher than LEV | Lower than BRV | nih.gov |
| Effect of Allosteric Modulator | Increases binding mainly by increasing affinity | Increases binding mainly by increasing the number of apparent binding sites | sci-hub.se |
| Key Amino Acid Interactions | Additional van der Waals contacts via propyl group (Tyr461, Ile663) | Lacks the additional contacts of the propyl group | nih.gov |
| Impact of Specific Mutations (K694, I273, S294) | Modulator's effect on binding is maintained | Modulator's effect on binding is lost | sci-hub.se |
Combination Therapies with Other Preclinical Compounds: Rationale and Synergy in Animal Models
To address drug-resistant epilepsy, a key future direction is the exploration of brivaracetam in combination with other antiseizure medications (ASMs). The rationale is to target different seizure mechanisms simultaneously, potentially leading to synergistic effects and improved seizure control.
Preclinical studies are essential for identifying promising combinations. For instance, in a rat model of self-sustaining status epilepticus, the combination of brivaracetam with diazepam has been evaluated. In one experimental model, treatment with valproic acid or brivaracetam showed protective effects against neuronal damage by increasing Bcl-2 levels, suggesting similar anticonvulsant effects that could be explored for synergy. tubitak.gov.tr
Future research in this area will likely involve:
Systematic screening of brivaracetam in combination with a wide range of ASMs that have different mechanisms of action (e.g., sodium channel blockers, GABAergic modulators, etc.) in various animal models of epilepsy. mdpi.commdpi.com
Utilizing models of drug-resistant epilepsy to test if combination therapies can overcome pharmacoresistance. nih.gov
Investigating the pharmacokinetic and pharmacodynamic interactions of combined compounds to ensure safety and efficacy.
Investigation of Brivaracetam's Potential Beyond Epilepsy in Preclinical Models (e.g., Pain, Anxiety, Neurodegenerative Conditions)
The unique mechanism of action and favorable pharmacokinetic profile of brivaracetam have prompted preclinical investigations into its therapeutic potential for conditions beyond epilepsy. nih.gov
Neuropathic Pain: Preclinical studies have shown that brivaracetam can attenuate pain behaviors in animal models of neuropathic pain. nih.goviasp-pain.org In a mouse model of sciatic nerve injury, brivaracetam was effective both prophylactically, preventing the development of allodynia, and therapeutically, extinguishing established allodynia. nih.gov This effect was associated with a reduction in neuroinflammation in the dorsal horn. nih.gov The upregulation of SV2A in the spinal cord following injury is hypothesized to be a key mechanism, making it a promising target for brivaracetam. centerwatch.com
Anxiety and Cognitive Deficits: The role of SV2A in cognitive processes and anxiety is an area of active research. nih.gov Studies in rats have yielded varied results; some findings suggest that chronic administration of brivaracetam may increase anxiety-like behaviors in the elevated plus maze test. nih.gov The impact on memory appears to be dose-dependent, with some studies showing transient deficits. nih.govnih.gov Further research is needed to clarify these effects and their relevance.
Neurodegenerative Conditions: Brivaracetam has been evaluated in preclinical models for its neuroprotective activity. nih.gov It has shown protective effects against neuronal damage caused by status epilepticus in rats. nih.gov In an experimental SE model, brivaracetam was found to be effective against apoptosis, preventing apoptotic injury in the epileptic focus. tubitak.gov.tr Its potential in conditions like Alzheimer's disease is also under consideration for future studies. nih.gov
Table 2: Preclinical Investigation of Brivaracetam in Non-Epilepsy Models
| Condition | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Neuropathic Pain | Mouse with sciatic nerve cuffing | Prevented and extinguished allodynia; reduced neuroinflammation. | nih.govnih.gov |
| Anxiety | Rat in elevated plus maze (EPM) | Chronic administration decreased time in open arms, indicating increased anxiety. | nih.gov |
| Neuroprotection | Rat model of status epilepticus | Increased anti-apoptotic Bcl-2 protein levels; decreased pro-apoptotic annexin (B1180172) V and p53 levels. | tubitak.gov.tr |
Methodological Advancements in Preclinical Epilepsy Modeling
The successful translation of preclinical findings to clinical efficacy depends heavily on the quality and relevance of the animal models used. nih.gov Future research on brivaracetam and other novel ASMs will benefit from ongoing advancements in preclinical epilepsy modeling.
The limitations of traditional models, such as the maximal electroshock seizure (MES) model, are well-recognized. mdpi.com While useful for initial screening, they may not fully replicate the complexity of human epilepsy. nih.gov There is a significant push to develop and refine models that better mimic specific aspects of the human condition, including:
Models of Drug-Resistant Epilepsy: Creating animal models that are resistant to conventional ASMs is critical for testing new therapies like brivaracetam, which may be effective in patients who have failed other treatments. nih.govnih.gov
Genetic Models: With the increasing identification of genes associated with epilepsy, genetic models (e.g., using SCN1A knockout in canine cortical organoids for Dravet syndrome) offer a way to study specific epilepsy syndromes and test targeted therapies. nih.govucdavis.edu
Models of Epileptogenesis: Research is moving beyond simply suppressing seizures (anti-ictogenic effects) to preventing the development of epilepsy after an initial insult (antiepileptogenic effects). Models that replicate this process are crucial for developing disease-modifying drugs. nih.govresearchgate.net
Inclusion of Comorbidities: Epilepsy is often accompanied by cognitive and psychiatric comorbidities. nih.gov Advanced modeling aims to incorporate assessments of these comorbidities to evaluate a drug's full impact.
Standardization and Reporting: There is a call for greater standardization in the design, execution, and reporting of preclinical studies to improve the reliability and comparability of data across different labs and studies. nih.gov
These methodological advancements will provide a more rigorous framework for evaluating the next generation of antiseizure medications and fully characterizing the therapeutic profile of compounds like brivaracetam.
Q & A
Q. How can researchers develop and validate a chiral HPLC method for quantifying Brivaracetam isomers, including the (alfaR, 4R)-isomer?
Methodological Answer:
Q. What ethical considerations are critical when designing retrospective studies using real-world Brivaracetam data?
Methodological Answer:
- Anonymization : Ensure full anonymization of patient records to comply with data privacy regulations (e.g., GDPR) .
- Consent Waivers : Justify waiver of informed consent in protocols, citing non-interventional study designs and retrospective data collection .
- Data Sharing : Define protocols for future data reuse, including IRB approval requirements for secondary studies .
Q. How to design a pharmacokinetic (PK) study extrapolating Brivaracetam exposure-response models from adults to pediatric populations?
Methodological Answer:
- Covariate Analysis : Incorporate body weight, age, and enzyme-inducing AEDs (e.g., carbamazepine) to adjust apparent clearance (CL/F) and volume of distribution (V/F) .
- Population PK Modeling : Use nonlinear mixed-effects modeling (NONMEM) to account for interindividual variability (CV >30% for CL/F in children) .
- Validation : Compare simulated pediatric exposure profiles with observed adult data to assess predictive performance .
Advanced Research Questions
Q. How can researchers address discrepancies in Brivaracetam dose relativities between clinical trials and real-world refractory epilepsy populations?
Methodological Answer:
- Dose Optimization : Conduct adaptive trials with individualized titration (e.g., up to 200 mg/day) to reflect real-world dosing variability .
- Comparative Analysis : Use propensity score matching to align trial cohorts with real-world populations (e.g., prior treatment history, seizure frequency) .
- Outcome Adjustment : Model equi-effective doses using trial-derived efficacy endpoints (e.g., seizure reduction ≥50%) rather than PBS statistics .
Q. What statistical methods resolve contradictions between Brivaracetam’s clinical trial efficacy and real-world retention rates?
Methodological Answer:
- Pooled Analysis : Harmonize data from multiple non-interventional studies (e.g., EXPERIENCE/EPD332) using inverse probability weighting to reduce selection bias .
- Time-to-Event Analysis : Apply Kaplan-Meier curves to compare 12-month retention rates (71% in trials vs. 48–62% in real-world cohorts) .
- Sensitivity Analysis : Stratify by confounders (e.g., concomitant AEDs, levetiracetam intolerance) to identify subgroups with divergent outcomes .
Q. How to synthesize expert consensus on Brivaracetam’s clinical utility using Delphi methods?
Methodological Answer:
- Likert-Scale Surveys : Design questions assessing ease of use, efficacy, and safety (e.g., 5-point scale: 1 = strongly disagree, 5 = strongly agree) .
- Consensus Threshold : Define agreement as ≥75% of responses scoring 4–5 .
- Iterative Feedback : Conduct 2–3 rounds of anonymous voting to refine statements on dose titration and adverse event management .
Q. What modeling approaches improve extrapolation of Brivaracetam’s economic value across healthcare systems?
Methodological Answer:
- Cost-Utility Analysis : Use Markov models to compare quality-adjusted life years (QALYs) between Brivaracetam and comparators (e.g., perampanel: ΔQALY = 0.040) .
- Probabilistic Sensitivity Analysis : Incorporate Monte Carlo simulations to assess uncertainty in input parameters (e.g., ICER = €14,042/QALY) .
- Scenario Testing : Vary assumptions (e.g., hospitalization costs, seizure frequency) to validate model robustness across jurisdictions .
Key Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
